molecular formula C10H9N3O2 B8444472 N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide

Cat. No.: B8444472
M. Wt: 203.20 g/mol
InChI Key: MLRQDMUHJKEGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with hydroxylamine under controlled conditions. The process often requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their biological availability. This interaction can influence various biochemical pathways, including those involved in oxidative stress and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide

InChI

InChI=1S/C10H9N3O2/c11-9(13-15)7-2-1-3-8-6(7)4-5-12-10(8)14/h1-5,15H,(H2,11,13)(H,12,14)

InChI Key

MLRQDMUHJKEGKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)C(=NO)N

Origin of Product

United States

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